

Technical Comparison Guide: [Ala28]-Amyloid β (25-35) vs. Native Isoforms

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Compound of Interest

Compound Name: [Ala28]-A Amyloid(25-35)

Cat. No.: B12373348

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Executive Summary & Core Directive

[Ala28]-Amyloid β (25-35) (often denoted as β (25-35)KA or [Ala28]A β 25-35) is a synthetic mutant peptide derived from the neurotoxic core of the Alzheimer's related Amyloid Beta protein. By substituting the positively charged Lysine (Lys/K) at position 28 with a neutral Alanine (Ala/A), this analog eliminates the sole cationic charge in the 25-35 fragment.

Why Use This Analog? This peptide is not a therapeutic candidate but a critical mechanistic probe. It is used to decouple the effects of hydrophobicity from electrostatics in amyloid fibrillization. While native A β (25-35) aggregates almost instantaneously due to its high hydrophobicity, [Ala28]-A β (25-35) allows researchers to study the specific contribution of the Lys28 salt-bridge capability to fibril morphology, membrane insertion, and "anti-chaperone" activity.

Key Differentiator: Unlike the native sequence which retains a +1 charge (at neutral pH), [Ala28]-A β (25-35) is electroneutral. This alteration significantly impacts its solubility profile and interaction with anionic lipid membranes, making it the standard control for testing electrostatic gating in neurotoxicity assays.

Mechanistic Comparison: The Role of Residue 28

The aggregation of Amyloid Beta is driven by a delicate balance between hydrophobic collapse (driven by residues 29-35: GAIGLM) and electrostatic repulsion.

The Native Mechanism (Lys28)

In native A β (25-35) (GSNKGAIIGLM), Lysine-28 provides a positive charge.

- Solubility: The charge aids in keeping the monomer transiently soluble before the hydrophobic C-terminus drives collapse.
- Structure: Lys28 is often involved in a β -turn or salt-bridge interaction (with Asp23 in full-length models, though Asp23 is absent in the 25-35 fragment).

The [Ala28] Variant Mechanism

- Charge Neutralization: Replacing Lys with Ala removes the positive charge. The peptide becomes highly hydrophobic and electroneutral.
- Aggregation Kinetics: Without the repulsive positive charge, [Ala28]-A β (25-35) bypasses the electrostatic barrier to nucleation. It aggregates rapidly but forms fibrils with distinct morphologies (often shorter, thicker, or more amorphous) compared to the long, twisted fibrils of the native peptide.
- "Anti-Chaperone" Activity: Experimental data suggests this mutant accelerates the aggregation of other proteins (e.g., firefly luciferase) more potently than the native form, likely due to the exposure of a persistent hydrophobic surface unshielded by charge.

Performance Data & Comparative Metrics

The following table synthesizes experimental data comparing [Ala28]-A β (25-35) with the Native A β (25-35) and the full-length A β (1-42).

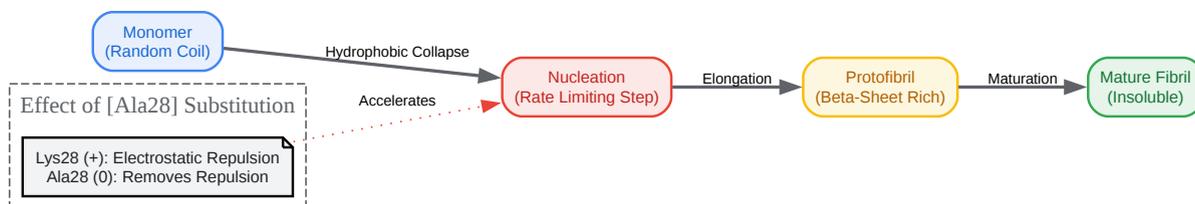
Feature	Native A β (25-35)	[Ala28]-A β (25-35) (Mutant)	Full-Length A β (1-42)
Sequence	GSNKGAIIGLM	GSNAGAIIGLM	DAEFR...GSNKGAIIGLM...
Net Charge (pH 7.4)	+1 (Cationic)	0 (Neutral)	-3 (Anionic)
Aggregation Phase	Immediate (No Lag Phase)	Immediate (Altered Morphology)	Sigmoidal (Distinct Lag Phase)
ThT Fluorescence	High Intensity	Moderate/High Intensity	High Intensity
Toxicity (MTT)	High (Neurotoxic)	High (Retains Toxicity)	High (Neurotoxic)
Solubility	Low	Very Low (Prone to precipitation)	Low
Primary Utility	Model of acute toxicity	Probe for electrostatic effects	Physiological model of AD

Key Experimental Insight

While Lys16Ala mutations in full-length A β (1-42) dramatically reduce toxicity, the Lys28Ala substitution in A β (25-35) does NOT abolish toxicity. This confirms that the neurotoxicity of the 25-35 fragment is primarily driven by the hydrophobic C-terminal domain (residues 29-35), not the charge at position 28.

Visualization: Aggregation Pathway & Charge Gating

The following diagram illustrates the aggregation pathway and how the Ala28 substitution bypasses the electrostatic "gate" that normally modulates nucleation.



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Caption: The Ala28 substitution removes the cationic charge (Lys28), reducing electrostatic repulsion between monomers and accelerating the nucleation of hydrophobic aggregates.

Experimental Protocols (Self-Validating)

To ensure reproducible data when comparing [Ala28]-A β to native forms, strict adherence to a disaggregation protocol is required to remove pre-existing "seeds."

Protocol A: Peptide Reconstitution (HFIP Method)

Purpose: To normalize the peptide starting state to a monomeric random coil, eliminating history effects.

- **Dissolution:** Dissolve lyophilized [Ala28]-A β (25-35) in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.
 - **Causality:** HFIP disrupts hydrogen bonds, breaking down pre-formed β -sheets.
- **Incubation:** Incubate at room temperature for 1 hour with varying vortexing.
- **Evaporation:** Aliquot into microcentrifuge tubes and evaporate HFIP under a stream of nitrogen gas or in a vacuum concentrator (SpeedVac) until a clear film remains.
- **Storage:** Store films at -80°C.
- **Re-suspension:** Immediately prior to assay, dissolve the film in dry DMSO (to 5 mM), then dilute into PBS or assay buffer.

Protocol B: Thioflavin T (ThT) Aggregation Assay

Purpose: To quantify fibrillization kinetics.

- Preparation: Dilute DMSO-reconstituted peptide to 50 μM in PBS (pH 7.4) containing 10 μM Thioflavin T.
- Plating: Load 100 μL per well into a black 96-well plate (clear bottom). Include a "Native A β (25-35)" positive control and a "Buffer Only" negative control.
- Measurement: Seal plate to prevent evaporation. Incubate at 37°C with shaking (optional, depending on desired rate).
- Readout: Monitor fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 24 hours.
- Validation: [Ala28] should show a rapid rise in fluorescence similar to Native, but potentially with a higher maximum amplitude due to denser aggregation.

References

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